3-Bromo-2-(pyridin-3-yl)pyridine
Description
Properties
CAS No. |
170808-75-0 |
|---|---|
Molecular Formula |
C10H7BrN2 |
Molecular Weight |
235.08 g/mol |
IUPAC Name |
3-bromo-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7BrN2/c11-9-4-2-6-13-10(9)8-3-1-5-12-7-8/h1-7H |
InChI Key |
LTVCEDRRWQWGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-2-(pyridin-3-yl)pyridine typically involves Suzuki-Miyaura cross-coupling reactions between a halogenated pyridine and a pyridylboronic acid derivative. This palladium-catalyzed coupling is a widely used method for forming carbon-carbon bonds between aromatic rings, especially heterocycles like pyridines.
Specific Synthetic Routes and Reaction Conditions
| Step | Reagents & Conditions | Details |
|---|---|---|
| Starting Materials | 2-bromopyridine or 3-bromopyridine and pyridin-3-ylboronic acid | The bromo substituent position influences the final product isomer |
| Catalyst | Palladium(II) acetate or Palladium chloride | Palladium catalysts facilitate the cross-coupling |
| Base | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or Sodium carbonate (Na2CO3) | Neutralizes acids formed and activates boronic acid |
| Solvent | Toluene, Ethanol, or 1,4-Dioxane | Solubilizes reactants and controls reaction medium polarity |
| Temperature | 80-100 °C | Optimal for catalytic activity and reaction rate |
| Atmosphere | Nitrogen or inert gas protection | Prevents oxidation of catalyst and reactants |
| Reaction Time | 2-4 hours | Sufficient for complete conversion |
Example Synthesis Procedure
- Reaction: 2-bromo-5-chloropyridin-3-amine (compound A) reacted with pyridin-3-ylboronic acid (compound B) in the presence of palladium chloride catalyst and cesium carbonate base, using dioxane as solvent.
-
- Mix compound A and B in a 5:2-4 mass ratio.
- Dissolve in dioxane (solid-liquid ratio 1:9-12 g/mL).
- Prepare carbonate-water solution (mass ratio 14-16:25 g/mL), add to reaction mixture.
- Add palladium chloride catalyst (mass ratio 5-7:1 relative to compound A).
- Stir under nitrogen atmosphere at 80 °C for 3 hours.
- Quench with water (5-10 times mass of compound A), extract with ethyl acetate, dry, and purify by column chromatography.
Yield: Up to 95% (example with cesium carbonate)
- Characterization: Confirmed by ^1H NMR spectroscopy with characteristic chemical shifts matching expected structure.
Comparative Yields and Conditions
| Example | Compound A (R group) | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-bromo-5-chloropyridin-3-amine (Br) | K2CO3 or Na2CO3 | PdCl2 | Dioxane | 80 | 3 | 89.99 |
| 2 | 2-bromo-5-chloropyridin-3-amine (Br) | Cs2CO3 | PdCl2 | Dioxane | 80 | 3 | 94.98 |
| 3 | 5-chloro-2-iodopyridin-3-amine (I) or 2,5-dichloropyridin-3-amine (Cl) | Cs2CO3 | PdCl2 | Dioxane | 80 | 3 | 86.99 |
- The use of cesium carbonate generally improves yield and reaction efficiency compared to potassium or sodium carbonate bases.
- The bromo substituent on compound A is preferred for higher yields compared to chloro or iodo analogues.
Industrial Considerations and Scale-Up
- Industrial synthesis employs similar Suzuki-Miyaura coupling but often uses continuous flow reactors to enhance reaction control and throughput.
- Purification involves recrystallization or chromatographic techniques to achieve high purity.
- Reaction parameters (temperature, catalyst loading, solvent choice) are optimized for cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The pyridine rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Heck Coupling: Palladium catalysts and olefins in the presence of bases.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
3-Bromo-2-(pyridin-3-yl)pyridine is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of organic electronic materials and light-emitting diodes (LEDs).
Chemical Biology: Acts as a probe in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(pyridin-3-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can facilitate binding interactions through halogen bonding, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 3-Bromo-2-(pyridin-3-yl)pyridine and analogous bromopyridine derivatives:
Reactivity in Cross-Coupling Reactions
- 3-Bromo-2-(pyridin-3-yl)pyridine : The pyridin-3-yl group at C2 directs reactivity at C3 (Br), making it amenable to Suzuki couplings with boronic acids. For example, describes its use in forming boronate esters for further arylation .
- 3-Bromo-2-(methoxy)pyridine : Methoxy groups act as ortho/para directors. In , this compound undergoes Suzuki coupling with piperazine to form bioactive intermediates .
- 2-Bromo-3-methylpyridine : Methyl groups are meta-directing, but bromine's strong leaving-group ability facilitates nucleophilic substitutions for agrochemical synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Bromo-2-(pyridin-3-yl)pyridine, and how can reaction conditions be optimized?
- Methodology : Cross-coupling reactions, such as Suzuki-Miyaura couplings, are effective for constructing biaryl systems. Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like triphenylphosphine in dichloromethane or dioxane/water mixtures. Optimize temperature (−5°C to room temperature) and stoichiometry to minimize side reactions .
- Key Considerations : Ensure proper degassing to prevent catalyst oxidation. Monitor reaction progress via TLC or LC-MS. Purify the product using column chromatography with silica gel and a hexane/ethyl acetate gradient.
Q. How can NMR spectroscopy distinguish between regioisomers of brominated pyridine derivatives?
- Methodology : Analyze and NMR spectra to identify substituent effects. For 3-Bromo-2-(pyridin-3-yl)pyridine, the bromine atom deshields adjacent protons, causing distinct splitting patterns. Compare chemical shifts with reference data for analogous compounds (e.g., 2-Bromo-3-hydroxypyridine, δ ~8.3 ppm for pyridinium protons) .
- Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural ambiguities.
Q. What safety protocols are critical when handling brominated pyridines?
- Guidelines : Use fume hoods, nitrile gloves, and lab coats. Brominated compounds may release toxic fumes (e.g., HBr) under heat. Neutralize waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
- Mechanistic Insight : Bromine acts as a directing group in electrophilic substitutions and a leaving group in nucleophilic aromatic substitutions. In Suzuki couplings, the C-Br bond’s polarization facilitates oxidative addition to palladium, enabling selective bond formation at the 3-position .
- Case Study : In the synthesis of 3-Bromo-2-(2-but-1-ynyl-phenoxymethyl)-pyridine, bromine’s electronic effects dictated coupling efficiency with boronic acids under Pd catalysis .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in halogenated pyridines?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. For 3-Bromo-2-(pyridin-3-yl)pyridine, prepare crystals via slow evaporation in ethanol. Analyze bond lengths (C-Br ~1.89 Å) and angles to confirm substitution patterns .
- Challenges : Address potential twinning or disorder using SHELXPRO for macromolecular interfaces .
Q. How can computational chemistry predict reactivity trends in bromopyridine derivatives?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals. For 3-Bromo-2-(pyridin-3-yl)pyridine, the LUMO energy correlates with electrophilic substitution susceptibility. Compare with analogues (e.g., 5-Bromo-2-methoxy-3-methylpyridine) to assess electronic effects .
- Validation : Validate predictions with kinetic studies (e.g., Hammett plots) or isotopic labeling.
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic systems for pyridine functionalization: How to reconcile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
